molecular formula C13H10ClN3O B2685681 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 400075-98-1

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B2685681
CAS No.: 400075-98-1
M. Wt: 259.69
InChI Key: GWPINHKJFXZTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C13H10ClN3O and its molecular weight is 259.69. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity and Synthesis

N-Methylphthalimide-substituted Benzimidazolium Salts and PEPPSI Pd–NHC Complexes : This study introduces a series of novel benzimidazolium salts and their PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) themed palladium N-heterocyclic carbene complexes. These complexes demonstrated high efficiency in Suzuki–Miyaura cross-coupling and arylation reactions, offering a route for the formation of asymmetric biaryl compounds even at very low loading. The involvement of a benzimidazole derivative underscores its utility in catalytic processes and organic synthesis (Akkoç et al., 2016).

Synthesis of Pyrido[1,2-a]benzimidazoles

Direct Copper-Catalyzed Amination : This research highlights the synthesis of pyrido[1,2-a]benzimidazoles, emphasizing the importance of an acid additive in the process. The method provides an efficient alternative for assembling these compounds, which are significant in medicinal chemistry due to their solubility and DNA intercalation properties, as well as in materials chemistry for their fluorescence (Masters et al., 2011).

Novel Multicomponent Reaction

Synthesis of Pyrido[1,2-a]benzimidazole Derivatives : This work presents a one-pot, four-component reaction that efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives. The methodology involves the use of pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing the compound's role in facilitating complex chemical transformations (Yan et al., 2009).

Luminescent Properties

Lanthanide Nitrato Complexes with Substituted Bis(benzimidazolyl)pyridines : Investigating the luminescent properties of lanthanide nitrato complexes, this study reveals how derivatives of benzimidazolylpyridines, including those similar in structure to the specified compound, can influence photophysical properties. The research offers insights into the potential applications of these compounds in the development of luminescent materials (Petoud et al., 1997).

Properties

IUPAC Name

3-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-17-11-5-4-8(14)7-10(11)16-12(17)9-3-2-6-15-13(9)18/h2-7H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPINHKJFXZTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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